N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide
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Overview
Description
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical properties.
Preparation Methods
The synthesis of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step involves the reaction of the benzothiazole intermediate with 2-fluorophenyl isocyanate to form the carbamoyl derivative.
Attachment of the Methylsulfanyl Group: The final step includes the reaction of the carbamoyl intermediate with a methylthiol reagent under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new agrochemicals and pharmaceuticals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to enzymes or receptors, while the benzothiazole core can interact with active sites, leading to inhibition or activation of biological pathways. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE can be compared with similar compounds such as:
N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide: This compound has a similar structure but features a triazine ring instead of a benzothiazole core.
N-{2-[3-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]-4-methylphenyl}propanamide: This compound also has a similar structure but with a different substitution pattern on the phenyl ring.
Properties
Molecular Formula |
C23H18FN3O2S2 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H18FN3O2S2/c1-14-6-8-15(9-7-14)22(29)25-16-10-11-19-20(12-16)31-23(27-19)30-13-21(28)26-18-5-3-2-4-17(18)24/h2-12H,13H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
GSWCBNRKRCOMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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